D-Cyclopropylglycine
Overview
Description
D-Cyclopropylglycine: is an amino acid derivative characterized by the presence of a cyclopropane ring attached to the glycine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbene and Ylide Addition to Alkenes: This method involves the addition of carbenes or ylides to alkenes to form the cyclopropane ring.
Kulinkovich Cyclopropanation: This reaction involves the cyclopropanation of esters and amides using titanium-based reagents.
Modification of Cyclopropanecarbaldehydes by the Strecker Reaction: This method modifies cyclopropanecarbaldehydes to introduce the amino group.
Enzymatic Reactions: Enzymes are used to catalyze the formation of the cyclopropane ring.
Industrial Production Methods: A notable industrial method involves the use of a bifunctional enzyme system that integrates reductive amination and coenzyme regeneration activities. This system has been shown to produce (S)-cyclopropylglycine with high efficiency and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group is retained.
Common Reagents and Conditions:
Oxidation: Monomeric sarcosine oxidase is commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: D-Cyclopropylglycine is used as a building block in the synthesis of conformationally restricted analogs of natural amino acids, which are valuable in studying protein structure and function .
Biology: The compound is incorporated into peptides to study their biological activity and stability. It is particularly useful in designing peptides with enhanced resistance to enzymatic degradation .
Industry: The compound is used in the synthesis of preclinical and clinical drug molecules, leveraging its chiral center and cyclopropyl fragment .
Mechanism of Action
D-Cyclopropylglycine exerts its effects primarily through interactions with specific enzymes and receptors. For instance, its oxidation by monomeric sarcosine oxidase involves the binding of the compound to the flavin ring, followed by the ring-opening of the cyclopropyl group . Additionally, it has been shown to affect the density of hippocampal NMDA-receptors, indicating its potential role in modulating neurotransmission .
Comparison with Similar Compounds
2-Carboxycyclopropylglycines: These compounds are conformationally rigid analogs of glutamic acid.
3,4-Methanoprolines: These are cyclopropane-containing analogs of proline.
Uniqueness: D-Cyclopropylglycine is unique due to its specific structural features, such as the cyclopropane ring, which imparts rigidity and stability to peptides. This makes it particularly valuable in the design of bioactive peptides with enhanced properties .
Properties
IUPAC Name |
(2R)-2-amino-2-cyclopropylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSBCPMSNBMUMT-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364086 | |
Record name | D-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49607-01-4 | |
Record name | D-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Amino cyclopropyl acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of D-Cyclopropylglycine into the tripeptide substrate affect its interaction with IPNS compared to the natural substrate?
A1: The research paper investigates this by utilizing two synthetic tripeptides containing this compound: δ-(L-α-aminoadipoyl)-L-cysteinyl-β-methyl-D-cyclopropylglycine and δ-(L-α-aminoadipoyl)-L-cysteinyl-D-cyclopropylglycine. X-ray crystallography studies revealed that these cyclopropyl-containing substrates bind to IPNS differently than the natural substrate, ACV (δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine) []. The observed differences involve changes in substrate orientation within the active site and alterations in water molecule occupancy near the iron center. These structural variations provide valuable insights into why these synthetic substrates are processed differently by IPNS compared to ACV, leading to altered reactivity and product formation.
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